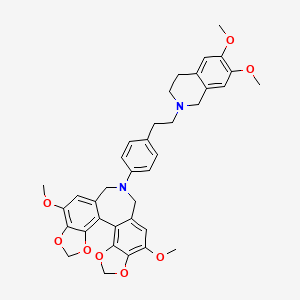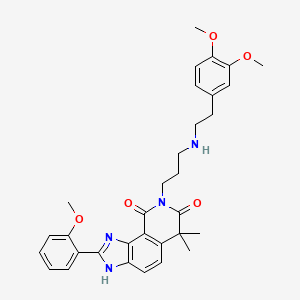
Uridine 5'-monophosphate-13C9 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-monophosphate-13C9 (dilithium) is a compound where uridine 5’-monophosphate is labeled with carbon-13 isotopes. This labeling is often used in scientific research to trace and study metabolic pathways. Uridine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of ribonucleic acid and is a major nucleotide analogue found in mammalian milk .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of uridine 5’-monophosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into uridine 5’-monophosphate. This can be achieved through chemical synthesis where carbon-13 labeled precursors are used. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes .
Industrial Production Methods: Industrial production of uridine 5’-monophosphate-13C9 (dilithium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: Uridine 5’-monophosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve nucleophiles such as hydroxide ions or ammonia.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of uridine diphosphate, while reduction may yield uridine .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-monophosphate-13C9 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nucleotide metabolism.
Biology: Helps in studying the role of nucleotides in cellular processes and their impact on health and disease.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of nucleotide-based drugs.
Industry: Employed in the production of labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of uridine 5’-monophosphate-13C9 (dilithium) involves its incorporation into nucleotide metabolic pathways. It acts as a substrate for various enzymes involved in nucleotide synthesis and degradation. The carbon-13 labeling allows researchers to trace its movement and transformation within biological systems, providing insights into metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-monophosphate-15N2 (dilithium): Labeled with nitrogen-15 isotopes.
Uridine 5’-monophosphate-d11 (dilithium): Labeled with deuterium.
Uridine 5’-monophosphate-13C9, 15N2 (dilithium): Labeled with both carbon-13 and nitrogen-15 isotopes.
Uniqueness: Uridine 5’-monophosphate-13C9 (dilithium) is unique due to its specific carbon-13 labeling, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This labeling allows for precise tracking and quantification of the compound in complex biological systems, making it a valuable tool in metabolic research .
Eigenschaften
Molekularformel |
C9H11Li2N2O9P |
|---|---|
Molekulargewicht |
345.0 g/mol |
IUPAC-Name |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI-Schlüssel |
VZKHMAVADRKKIM-FGXMVAHRSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O |
Kanonische SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(ethoxymethyl)pyrimidine-2,4-dione](/img/structure/B12388240.png)




![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)


![[Ru(DIP)2TAP]Cl2](/img/structure/B12388281.png)





